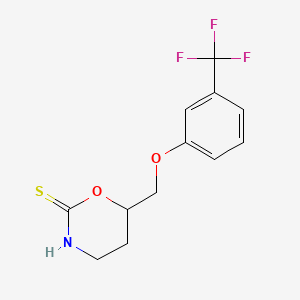
2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethylphenoxymethyl group attached to an oxazine-thione ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-trifluoromethylphenol with an appropriate oxazine precursor in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethylphenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrahydro-2H-1,3-oxazine-2-thione: Lacks the trifluoromethylphenoxymethyl group, resulting in different chemical properties.
3,4,5,6-Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylphenoxymethyl group in 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from other similar compounds.
Biological Activity
2H-1,3-Oxazine-2-thione, specifically the derivative 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)-, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique oxazine ring structure that contributes to its biological activity. Its molecular formula is C14H15F3NOS, and it possesses distinct chemical properties that influence its interactions with biological systems.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxazine derivatives. For instance:
- Study Findings : A study demonstrated that various oxazine derivatives exhibited significant activity against common pathogens such as E. coli and S. aureus. The compound showed moderate effectiveness against A. flavus and Fusarium moniliforme .
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against A. flavus |
|---|---|---|---|
| 2H-1,3-Oxazine-2-thione | Moderate | Moderate | Moderate |
| Other derivatives | High | High | Low |
Anticancer Activity
Recent research has highlighted the anticancer potential of this class of compounds:
- Case Study : In a study evaluating various oxazine derivatives for their anticancer properties, the compound exhibited IC50 values of 12.31 µg/mL against MCF-7 (breast cancer), 5.69 µg/mL against HeLa (cervical cancer), and 10.05 µg/mL against ovarian cancer cell lines . These values indicate a promising therapeutic potential.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 12.31 |
| HeLa | 5.69 |
| Ovarian | 10.05 |
The biological activities of oxazine derivatives are attributed to their ability to interact with various cellular targets:
Properties
CAS No. |
57841-36-8 |
|---|---|
Molecular Formula |
C12H12F3NO2S |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
6-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C12H12F3NO2S/c13-12(14,15)8-2-1-3-9(6-8)17-7-10-4-5-16-11(19)18-10/h1-3,6,10H,4-5,7H2,(H,16,19) |
InChI Key |
BGLTUGSWIVPLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)OC1COC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















